3-(3-ethylphenyl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-ethylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C11H17N and a molecular weight of 163.26 g/mol It is a hydrochloride salt form of 3-(3-ethylphenyl)propan-1-amine, which is a derivative of phenethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-ethylbenzaldehyde.
Reduction: The aldehyde group of 3-ethylbenzaldehyde is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Conversion to Bromide: The alcohol is then converted to a bromide using phosphorus tribromide (PBr3).
Amination: The bromide is reacted with ammonia or an amine to form the corresponding amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 3-(3-ethylphenyl)propan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-(3-ethylphenyl)propan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-(3-ethylphenyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biochemical effects, including changes in enzyme activity, receptor signaling, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A parent compound with a similar structure but lacking the ethyl group on the aromatic ring.
Amphetamine: A stimulant with a similar amine structure but different substituents on the aromatic ring.
Methamphetamine: A potent stimulant with a similar core structure but additional methyl groups.
Uniqueness
3-(3-ethylphenyl)propan-1-amine hydrochloride is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
2680533-15-5 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.